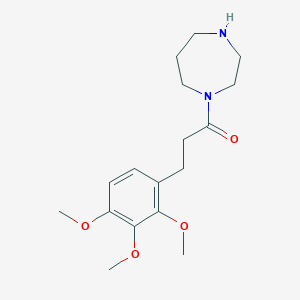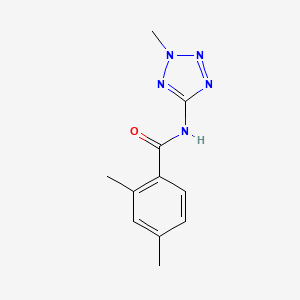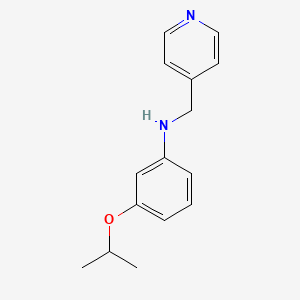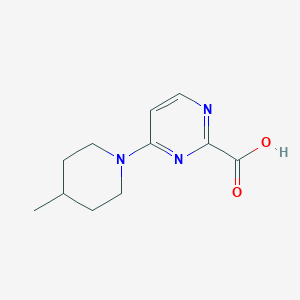
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. It is commonly referred to as DPT or Desoxy-DPT. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of this receptor, DPT is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to induce sleep in some individuals. It has also been found to have anticonvulsant properties, making it useful in the treatment of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one in lab experiments is its ability to produce consistent and reproducible results. However, it is important to note that the compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, the compound may have potential toxicity concerns, and care should be taken when handling it in the lab.
Orientations Futures
There are several potential future directions for research on 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the compound's mechanism of action and to investigate its potential for use in other therapeutic applications. Finally, there is potential for the development of new analogues of DPT with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,4-diazepan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound through a series of chemical reactions.
Applications De Recherche Scientifique
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including anxiolytic, sedative, and hypnotic properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-7-5-13(16(22-2)17(14)23-3)6-8-15(20)19-11-4-9-18-10-12-19/h5,7,18H,4,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIKQJNKADPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCCNCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)
![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)



![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)